2-Ethyl-6-methoxynaphthalene

Synthesis Process Chemistry Yield Optimization

This compound is the critical intermediate for naproxen API synthesis, delivering a 71.5% yield advantage over traditional routes—directly reducing cost/kg. As the official Naproxen EP Impurity J (PhEur), its ≥98.0% (HPLC) certified purity ensures compliant analytical method validation and routine QC. Essential for forced degradation studies, it enables accurate HPLC separation from the naproxen peak. Procure to optimize production economics and maintain pharmacopoeial compliance.

Molecular Formula C₁₃H₁₄O
Molecular Weight 186.25 g/mol
CAS No. 21388-17-0
Cat. No. B044209
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-6-methoxynaphthalene
CAS21388-17-0
Synonyms2-Ethyl-6-methoxynaphthalene
Molecular FormulaC₁₃H₁₄O
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)C=C(C=C2)OC
InChIInChI=1S/C13H14O/c1-3-10-4-5-12-9-13(14-2)7-6-11(12)8-10/h4-9H,3H2,1-2H3
InChIKeyHTNFZFBCAOZBRK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-6-methoxynaphthalene (CAS 21388-17-0): A Key Naphthalene-Derived Intermediate and Pharmaceutical Impurity Standard


2-Ethyl-6-methoxynaphthalene (CAS 21388-17-0) is an aromatic ether belonging to the substituted naphthalene class, characterized by an ethyl group at the 2-position and a methoxy group at the 6-position [1]. It serves a dual role in pharmaceutical chemistry: as a critical intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) naproxen [2], and as a defined impurity reference standard, specifically listed as Naproxen EP Impurity J in the European Pharmacopoeia .

Why 2-Ethyl-6-methoxynaphthalene Cannot Be Replaced by Common 2-Methoxynaphthalene Analogs in Regulated Synthetic Pathways


The precise substitution pattern of 2-ethyl-6-methoxynaphthalene is non-negotiable for its intended applications. In synthesis, the presence and position of the ethyl group are critical for subsequent regioselective transformations to naproxen; analogs like 2-methoxynaphthalene lack this necessary handle, while others like 2-acetyl-6-methoxynaphthalene follow a different, lower-yielding synthetic route [1]. In pharmaceutical quality control, the compound's identity is mandated by the European Pharmacopoeia as Naproxen Impurity J, meaning that using a structurally similar but chemically distinct compound (e.g., 2-ethylnaphthalene) would invalidate regulatory compliance for method validation and impurity profiling .

Quantitative Differentiation of 2-Ethyl-6-methoxynaphthalene: Head-to-Head Evidence Against Key Comparators


Synthesis Yield: Selective Ethylation of 2-Methoxynaphthalene Delivers 71.5% Yield of 2-Ethyl-6-methoxynaphthalene, More Than Double the Prior Art 35% Yield

The patented selective ethylation method described in US 5,235,115 achieves a 71.5% yield of 2-methoxy-6-ethylnaphthalene (2-ethyl-6-methoxynaphthalene) from 2-methoxynaphthalene [1]. This represents a substantial improvement over the traditional Friedel-Crafts acetylation/reduction route, which the patent notes yields the desired 2,6-product at only about 35%, with difficult separation from the 1-isomer [1].

Synthesis Process Chemistry Yield Optimization

Purity: Pharmaceutical Impurity Standard Grade ≥98.0% (HPLC) vs. Typical Naproxen EP Impurity A at >95% Purity

As a pharmaceutical impurity standard, 2-ethyl-6-methoxynaphthalene is offered with a certified HPLC purity of ≥98.0% (Sigma-Aldrich) . In comparison, Naproxen EP Impurity A (O-Desmethyl Naproxen), another common naproxen impurity standard, is typically offered at a purity of >95% .

Analytical Chemistry Pharmaceutical Quality Control Impurity Standards

Regulatory Recognition: Defined as Naproxen EP Impurity J in European Pharmacopoeia, Unlike Non-EP Naphthalene Derivatives

2-Ethyl-6-methoxynaphthalene is codified in the European Pharmacopoeia (PhEur) as Naproxen Impurity J . In contrast, closely related naphthalene derivatives like 2-ethylnaphthalene lack any such official monograph listing for naproxen impurity control [1].

Regulatory Compliance Pharmacopoeia Standards Impurity Profiling

Photostability Marker: Identified as a Major Naproxen Photodegradation Product, Facilitating Stability-Indicating Method Development

In a study on the UV/TiO2 photocatalytic degradation of naproxen, 2-ethyl-6-methoxynaphthalene was identified as one of the main intermediates formed [1]. In contrast, the structurally related 2-acetyl-6-methoxynaphthalene, another key naproxen intermediate, was not reported as a major photoproduct under the same experimental conditions [1].

Photostability Forced Degradation Stability Studies

Procurement-Relevant Application Scenarios for 2-Ethyl-6-methoxynaphthalene


Process Development for Naproxen API Manufacturing

Based on the 71.5% synthesis yield advantage over the traditional 35% Friedel-Crafts route, procurement of this compound is strategically valuable for process chemists aiming to optimize the cost-efficiency and throughput of naproxen production [1]. The higher yield directly translates to reduced manufacturing costs per kilogram of API.

Analytical Method Validation and Quality Control for Generic Naproxen

Given its certified purity of ≥98.0% (HPLC) and its official designation as Naproxen EP Impurity J, this compound is indispensable for analytical laboratories performing method validation (AMV) and routine quality control (QC) for naproxen drug substances and products in compliance with European Pharmacopoeia standards [1].

Forced Degradation and Stability-Indicating Method Development

As a confirmed major photodegradation product of naproxen, 2-ethyl-6-methoxynaphthalene is a required reference standard for forced degradation studies. Its use is critical for developing and validating HPLC methods that can accurately separate and quantify this specific impurity from the naproxen peak and other related substances [1].

Technical Documentation Hub

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